Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heterocyclic compound featuring a benzothiazine core fused with a 1,4-thiazine ring. Its molecular formula is C₁₆H₂₂N₂O₃S, with a molecular weight of 322.42 g/mol . Key structural features include:
- Benzothiazine core: A sulfur-containing heterocycle contributing to electron-rich aromaticity.
- Dipropylamino group (-NPr₂): Positioned at C2, enhancing basicity and influencing lipophilicity.
- Methyl carboxylate (-COOMe): At C6, providing ester functionality that modulates solubility and metabolic stability.
This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research. Its structural complexity and substituent diversity make it a subject of interest for comparative studies with analogs.
Properties
IUPAC Name |
methyl 2-(dipropylamino)-3-oxo-4H-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-8-18(9-5-2)15-14(19)17-12-10-11(16(20)21-3)6-7-13(12)22-15/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAXLRWITRPWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine core.
Introduction of the Dipropylamino Group: This step involves the alkylation of the benzothiazine intermediate with dipropylamine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies often focus on its interactions with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dipropylamino group can enhance its binding affinity and selectivity, while the benzothiazine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzothiazine vs. Benzodithiazine
Compound: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂)
- Core : Benzodithiazine (two sulfur atoms in the heterocycle).
- Substituents: Chloro (-Cl), methylhydrazino (-NH-NHMe), and methyl carboxylate.
- The chloro and methylhydrazino groups may confer distinct biological activity (e.g., antimicrobial or anticancer properties).
Benzothiazine vs. Benzoxazine
Compound: Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₁H₁₁NO₃)
- Core : Benzoxazine (oxygen replaces sulfur in the heterocycle).
- Substituents : Methyl (-Me) at C2 and methyl carboxylate.
- Key Differences: Oxygen’s lower electronegativity compared to sulfur reduces aromatic electron density, altering binding interactions in biological systems. The absence of a dipropylamino group reduces basicity, impacting pharmacokinetic properties like tissue penetration.
Functional Group Variations
Dipropylamino vs. Hydroxymethylindolin-2-one
Compound: 4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one (C₁₈H₂₆N₂O₂)
- Core: Indolin-2-one (non-aromatic lactam ring).
- Substituents: Dipropylaminoethyl and hydroxymethyl groups.
- The hydroxymethyl group increases hydrophilicity, contrasting with the lipophilic dipropylamino group in the target compound.
Carboxylate Ester vs. Carboxamide
Compound : 3,4-Dihydro-2-[(3-methylphenyl)methylene]-3-oxo-N-[3-(propylthio)propyl]-2H-1,4-benzothiazine-6-carboxamide (C₂₄H₂₇N₃O₂S₂)
- Core : Benzothiazine (identical to the target compound).
- Substituents : 3-Methylphenylmethylene and propylthiopropyl carboxamide.
- The propylthio chain introduces a sulfur-containing side group, which may influence oxidative metabolic pathways.
Pharmacological Relevance
ROR-gamma Modulators
Compound : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
- Core : Benzoxazin (oxygen-based heterocycle).
- Substituents : Piperidine-phenylmethyl and acetamide.
- The acetamide group may improve oral bioavailability relative to the methyl carboxylate in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron Density and Reactivity : The sulfur atom in benzothiazine derivatives enhances aromatic electron density, favoring interactions with electrophilic targets (e.g., enzyme active sites) compared to benzoxazine analogs .
- Lipophilicity and Bioavailability: The dipropylamino group in the target compound increases lipophilicity, suggesting superior blood-brain barrier penetration compared to hydroxymethylindolin-2-one derivatives .
- Metabolic Stability : Carboxylate esters (target compound) are prone to hydrolysis, whereas carboxamide analogs exhibit greater metabolic stability due to resistance to esterases .
Biological Activity
Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 188614-01-9
- Molecular Formula: C10H14N2O3S
- Molecular Weight: 242.29 g/mol
The compound features a benzothiazine core, which is known for various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of dipropylamine with a suitable benzothiazine precursor. The reaction conditions generally include:
- Reagents: Dipropylamine, methyl chloroacetate.
- Solvents: Commonly used solvents include dichloromethane or ethanol.
- Conditions: The reaction is often conducted under reflux conditions for several hours to ensure complete conversion.
Antimicrobial Activity
Research has shown that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, indicating that methyl 2-(dipropylamino)-3-oxo derivatives may also possess similar properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antidepressant Activity
The compound has been noted for its potential antidepressant effects. A review of related benzothiazine compounds revealed that those with a keto group on the thiazine ring showed stimulant and antidepressant activity in animal models .
Case Studies
- Study on Structure-Activity Relationship (SAR):
- Pharmacological Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
